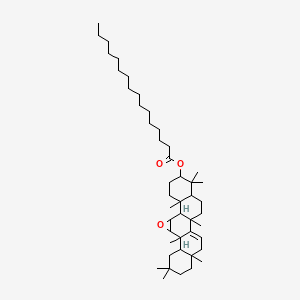
N,N-Diisopropyl-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diisopropyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C13H17N3O5. It is a derivative of 3,5-dinitrobenzoic acid, where the amide group is substituted with two isopropyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with diisopropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diisopropyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of N,N-Diisopropyl-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Diisopropyl-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antifungal and antibacterial properties. Derivatives of this compound have shown activity against Candida spp.
Biological Studies: Used in studies to understand the mechanism of action of nitroaromatic compounds and their interactions with biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-Diisopropyl-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects. The compound may also interfere with the synthesis of essential cellular components such as ergosterol in fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzoic Acid: The parent compound from which N,N-Diisopropyl-3,5-dinitrobenzamide is derived.
N,N-Diisopropyl-3,5-diaminobenzamide: A reduced form of the compound with amine groups instead of nitro groups.
Uniqueness
This compound is unique due to the presence of both nitro groups and diisopropylamide substitution. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C13H17N3O5 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
3,5-dinitro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H17N3O5/c1-8(2)14(9(3)4)13(17)10-5-11(15(18)19)7-12(6-10)16(20)21/h5-9H,1-4H3 |
InChI-Schlüssel |
YAOQCUJJKRPOLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


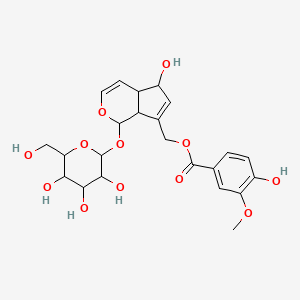
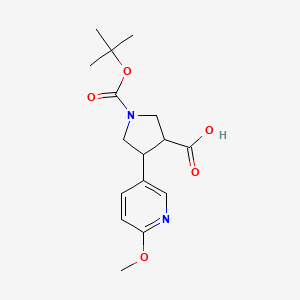
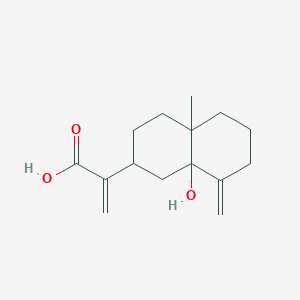
![2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12319284.png)
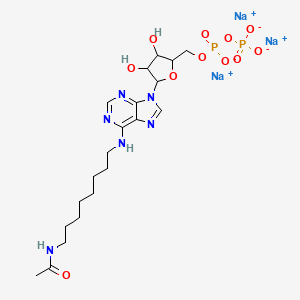
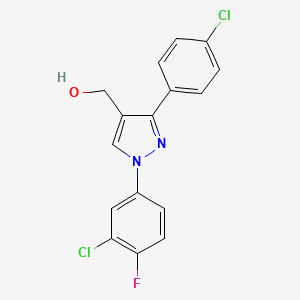
![2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)
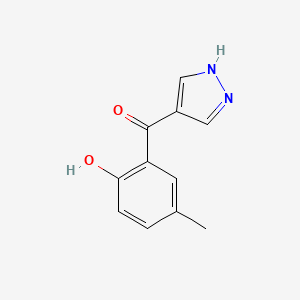
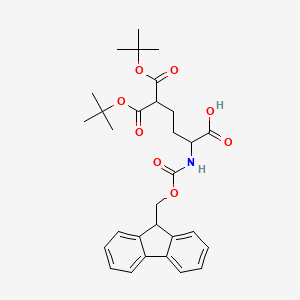
![5-(5-Aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12319313.png)
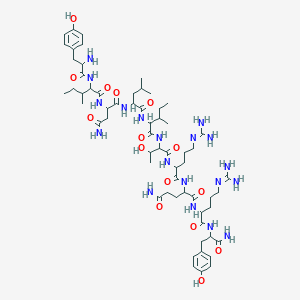
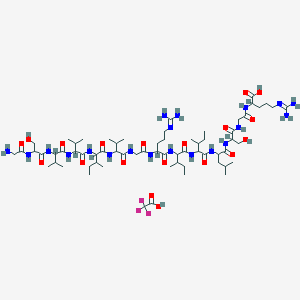
![[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12319331.png)
